

# Application of SPI-62 (Clofutriben) in Polymyalgia Rheumatica Research

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Subject: Application Notes and Protocols for the investigation of SPI-62 (Clofutriben) in Polymyalgia Rheumatica (PMR) research.

## Introduction

Polymyalgia Rheumatica (PMR) is a common inflammatory rheumatic disease affecting older adults, characterized by pain and stiffness in the shoulder and hip girdles.[1] The current standard of care involves glucocorticoids, such as prednisolone, which are effective but associated with significant long-term side effects.[2] SPI-62 (also known as clofutriben) is an investigational, potent, and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1).[3][4] HSD-1 is an intracellular enzyme that converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid effects within target tissues.[5][6] By inhibiting HSD-1, SPI-62 aims to reduce the tissue-specific adverse effects of glucocorticoids while preserving their anti-inflammatory efficacy. This document outlines the application of SPI-62 in PMR research, with a focus on the ongoing Phase 2 clinical trial (NCT05436652).[7][8][9]

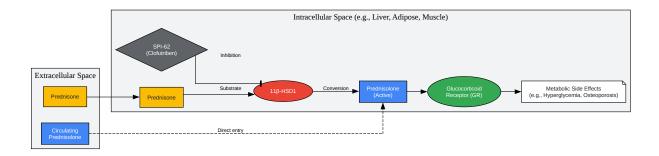
# **Mechanism of Action and Signaling Pathway**

SPI-62's therapeutic potential in PMR stems from its targeted inhibition of HSD-1. In inflammatory conditions, pro-inflammatory cytokines can increase the expression of HSD-1 in various cells, including those in synovial tissue.[6][10] This leads to increased local conversion of inactive glucocorticoids (like cortisone or administered prednisone) to their active forms



(cortisol and prednisolone, respectively). While this amplification is beneficial for controlling inflammation, it also contributes to the metabolic and other adverse effects of glucocorticoids in tissues like the liver, adipose tissue, and bone.[7]

SPI-62 is designed to block this intracellular activation of glucocorticoids, thereby aiming to dissociate the anti-inflammatory benefits from the unwanted side effects.[7]



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Mechanism of SPI-62 (Clofutriben) Action.

# Clinical Investigation in Polymyalgia Rheumatica

SPI-62 is currently being evaluated in a Phase 2 clinical trial in combination with prednisolone for the treatment of PMR (NCT05436652).[7]

Trial Design Overview:



Parameter	Description	
Study Title	A Trial of Prednisolone in Combination With SPI- 62 or Placebo in Subjects With Polymyalgia Rheumatica (PMR)[11]	
NCT Number	NCT05436652[11]	
Phase	2[11]	
Study Design	Single-blind, placebo-controlled, sequential assignment[11]	
Participants	Patients aged 50 years and older with a diagnosis of PMR according to the EULAR/ACR classification criteria, on a stable dose of oral prednisolone.[11][12]	
Intervention	Oral SPI-62 (clofutriben) in combination with prednisolone, compared to placebo plus prednisolone.[12]	
Primary Purpose	Treatment[11]	

### Key Endpoints of the Clinical Trial:

The trial is designed to assess whether SPI-62 can separate the desired anti-inflammatory effects of prednisolone from its undesired metabolic and bone-related side effects.[7]

Endpoint Category	Specific Markers	Purpose
Efficacy (Anti-inflammatory)	Erythrocyte Sedimentation Rate (ESR)[12], C-Reactive Protein (CRP)[12], Fibrinogen[12]	To measure the control of inflammation and disease activity.
Toxicity (Side Effects)	Oral Glucose Tolerance Test (OGTT)[12], Osteocalcin[12], Urinary 11β-hydroxysteroid dehydrogenase type 1 ratio[12]	To assess the impact on glucose metabolism and bone turnover.



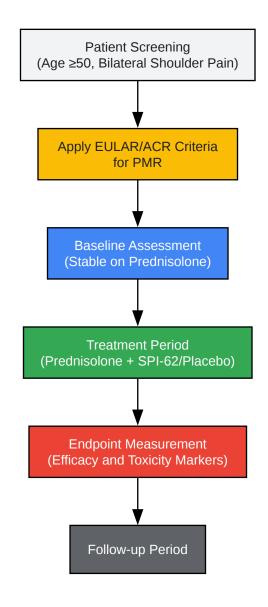
Interim data from the ongoing trial suggest that the combination of clofutriben with a higher dose of prednisolone may offer a better benefit-risk profile than a lower dose of prednisolone alone, showing similar efficacy with reduced signs of toxicity.[3] Furthermore, clofutriben has been observed to increase morning ACTH and cortisol levels, suggesting it may mitigate glucocorticoid-induced adrenal insufficiency.[3]

# **Experimental Protocols**

The following are generalized protocols for the key assessments used in the clinical investigation of SPI-62 in PMR.

- 1. Patient Recruitment and Classification
- Objective: To enroll a homogenous population of patients with a confirmed diagnosis of PMR.
- · Protocol:
  - Screen patients aged 50 years or older presenting with new-onset bilateral shoulder pain.
     [13][14]
  - Assess for inclusion and exclusion criteria as detailed in the clinical trial protocol (NCT05436652).[11]
  - Apply the 2012 EULAR/ACR classification criteria for PMR. A score of ≥4 (without ultrasound) or ≥5 (with ultrasound) is required for classification. [13][14]
  - Ensure patients are on a stable daily dose of 10mg oral prednisolone for at least one week prior to baseline.[12]





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Clinical Trial Experimental Workflow.

#### 2. Efficacy Marker Measurement

- Erythrocyte Sedimentation Rate (ESR) Westergren Method:
  - Collect venous blood into a tube containing 3.2% sodium citrate anticoagulant, with a blood-to-anticoagulant ratio of 4:1.[15]
  - Thoroughly mix the sample.
  - Within 2 hours of collection, fill a Westergren pipette to the 0 mm mark.[16]



- Place the pipette in a vertical rack at room temperature (20-25°C), ensuring no vibrations or direct sunlight.[17][18]
- After exactly 60 minutes, measure the distance in millimeters from the bottom of the plasma meniscus to the top of the erythrocyte column.[15]
- Record the result as mm/hour.[18]
- C-Reactive Protein (CRP) Measurement:
  - Collect a serum or plasma sample from the patient.
  - Use a high-sensitivity CRP (hs-CRP) assay for accurate measurement, especially for assessing low-grade inflammation.[19]
  - Common methods include enzyme-linked immunosorbent assay (ELISA), immunoturbidimetry, or nephelometry.[20]
  - Follow the specific instructions of the chosen assay kit and instrument for sample processing and analysis.
  - Results are typically reported in mg/L.[19]
- 3. Toxicity Marker Measurement
- Oral Glucose Tolerance Test (OGTT):
  - The patient should consume an unrestricted carbohydrate diet (>150g/day) for 3 days prior to the test.[21]
  - The patient must fast for 8-14 hours overnight before the test (water is permitted).[21]
  - Collect a fasting venous blood sample for baseline glucose measurement.
  - Administer a 75g oral glucose solution, to be consumed within 5 minutes.[21][22]
  - Collect a second venous blood sample exactly 2 hours after the glucose load.
  - Measure plasma glucose levels in both samples.



- Osteocalcin Measurement:
  - Collect a serum sample from the patient. It is recommended to collect the sample in the morning due to diurnal variation.[23]
  - Use a specific immunoassay, such as a two-site immunoradiometric assay (IRMA) or an enzyme-linked immunosorbent assay (ELISA), to measure osteocalcin levels.[24][25]
  - These assays typically measure the intact osteocalcin molecule and/or its fragments.
  - Follow the manufacturer's protocol for the chosen assay.
  - Results are typically reported in ng/mL.[26]

## Conclusion

The investigation of SPI-62 (clofutriben) in polymyalgia rheumatica represents a novel therapeutic strategy aimed at improving the safety profile of glucocorticoid therapy. The ongoing Phase 2 clinical trial is designed to provide crucial data on the ability of HSD-1 inhibition to separate the anti-inflammatory efficacy of prednisolone from its adverse metabolic and bone-related effects. The methodologies and protocols outlined in this document provide a framework for researchers and clinicians involved in the study of SPI-62 and similar compounds in PMR and other inflammatory diseases. As further data from these studies become available, our understanding of the clinical utility of HSD-1 inhibition will continue to evolve.

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